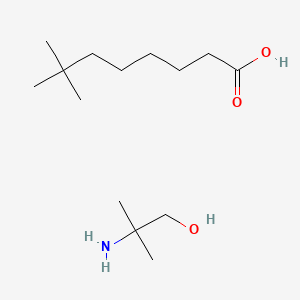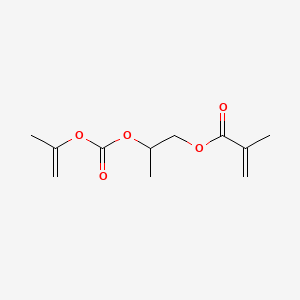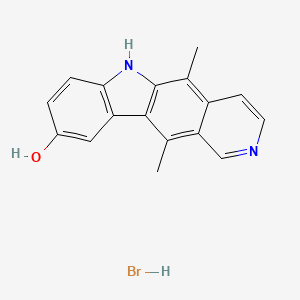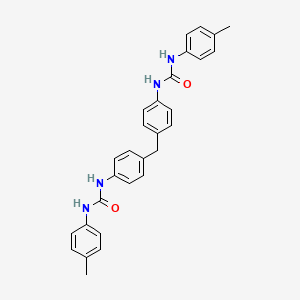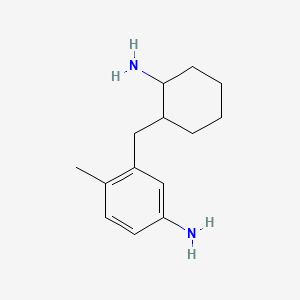
3-((2-Aminocyclohexyl)methyl)-p-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 292-672-9 is a chemical substance listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of EINECS 292-672-9 involves specific synthetic routes and reaction conditions. The exact methods can vary depending on the desired purity and application of the compound. Typically, the synthesis involves a series of chemical reactions that may include steps such as condensation, oxidation, or reduction. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of EINECS 292-672-9 is scaled up to meet commercial demands. This often involves the use of large reactors and continuous processing techniques. The industrial methods are designed to maximize yield and minimize waste, ensuring an efficient and cost-effective production process.
Chemical Reactions Analysis
Types of Reactions
EINECS 292-672-9 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield a different product compared to reduction or substitution.
Scientific Research Applications
EINECS 292-672-9 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound may be used in biological studies to understand its effects on living organisms.
Medicine: Research into its potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of various industrial products, including polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of EINECS 292-672-9 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to a biological response. The exact molecular targets and pathways depend on the specific application and context of its use.
Conclusion
EINECS 292-672-9 is a versatile compound with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a valuable substance for various chemical, biological, and industrial processes.
Properties
CAS No. |
90680-57-2 |
|---|---|
Molecular Formula |
C14H22N2 |
Molecular Weight |
218.34 g/mol |
IUPAC Name |
3-[(2-aminocyclohexyl)methyl]-4-methylaniline |
InChI |
InChI=1S/C14H22N2/c1-10-6-7-13(15)9-12(10)8-11-4-2-3-5-14(11)16/h6-7,9,11,14H,2-5,8,15-16H2,1H3 |
InChI Key |
BTLXZSMQPLMJPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)CC2CCCCC2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



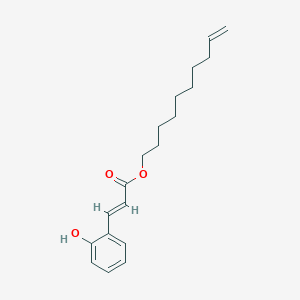
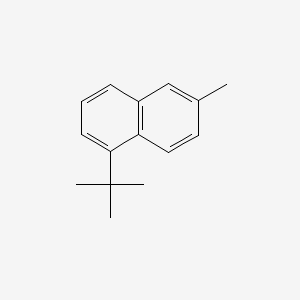
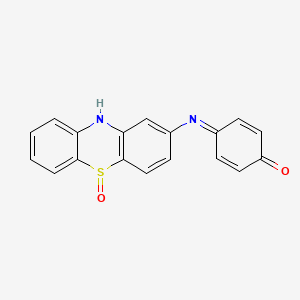
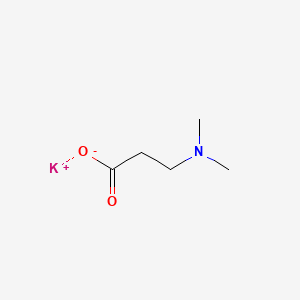
![3,5,6,7,12-pentazapentacyclo[11.8.0.03,11.04,8.015,20]henicosa-1(21),4,7,9,11,13,15,17,19-nonaen-2-one](/img/structure/B12667608.png)
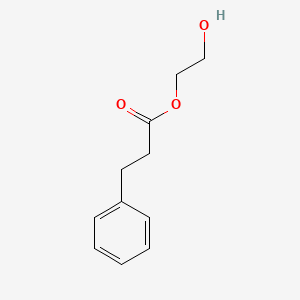

![(1r,4r,6s)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one](/img/structure/B12667620.png)
